2-methyl-3-sulfanylpropan-1-ol
Overview
Description
3-Mercapto-2-methylpropanol is a compound that has been identified in red wines . It has two enantiomers, (2S)-3-mercapto-2-methylpropan-1-ol and (2R)-3-mercapto-2-methylpropan-1-ol, both of which are characterized by the same broth and sweat odor but have very different odor strength and thresholds .
Synthesis Analysis
3-Mercapto-2-methylpropanol was extracted from a red wine variety using a low-temperature vacuum distillation coupled with a specific reversible thiol capture .Molecular Structure Analysis
The molecular formula of 3-Mercapto-2-methylpropanol is C4H10OS, and its molecular weight is 106.187 .Scientific Research Applications
1. Enantioselective Analysis in Wine Aroma
3-Mercapto-2-methylpropanol has been identified in red wines, specifically in varieties like Cabernet Sauvignon and Merlot. Research conducted by Bouchilloux et al. (2000) focused on the extraction and enantioselective analysis of this compound in wine. They found that the presence of (R)-3-mercapto-2-methylpropanol in young wines could exceed its perception threshold, suggesting its contribution to the wine's aroma (Bouchilloux et al., 2000).
2. Identification in Bordeaux Red Wine Varieties
A study by Bouchilloux et al. (1998) identified 3-mercapto-2-methylpropanol in Bordeaux red wine varieties using a technique that combines low-temperature vacuum distillation with chemical capture. This research highlights its role as a volatile and odorous thiol contributing to the wine's unique flavor profile (Bouchilloux et al., 1998).
3. Sensory Properties in Flavor Compounds
The sensory properties of 3-Mercapto-2-methylpropanol were studied by Sabater Lüntzel et al. (2000), who conducted enantioselective syntheses to determine differences in sensory properties. Their research provides insights into its odor thresholds and impact on flavor quality (Sabater Lüntzel et al., 2000).
4. Role in Synthesis of Pharmaceutical Compounds
Plummer and Ryan (1981) studied a bi-product analogue inhibitor, which showed the potential for 3-mercapto derivatives in the study of vasoactive peptides, indicating a role in pharmaceutical research (Plummer & Ryan, 1981).
5. Aroma Compound in Food Flavors
Research by Widder et al. (2000) identified 3-Mercapto-2-methylpentan-1-ol, a related compound, in raw onions and processed flavors. This study provides insights into its role in food flavors and potential synthesis pathways (Widder et al., 2000).
6. Synthesis of Mercapto-acid Derivatives
Chauhan et al. (1983) synthesized 2-Mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, demonstrating the chemical versatility of mercapto-acid derivatives in creating new compounds (Chauhan et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3-sulfanylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(2-5)3-6/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIVYWQHILCTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336097 | |
Record name | 3-Mercapto-2-methylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56160-79-3 | |
Record name | 3-Mercapto-2-methylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-sulfanylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-mercapto-2-methylpropanol in wine?
A: 3-Mercapto-2-methylpropanol is a volatile aromatic thiol that contributes to the aroma profile of certain wines. It was first identified in Bordeaux red wine varieties like Merlot and Cabernet Sauvignon []. This discovery is significant as volatile thiols, even at very low concentrations, can significantly impact the overall sensory perception of wine.
Q2: How was 3-mercapto-2-methylpropanol identified in these wines?
A: Researchers used a novel technique combining low-temperature vacuum distillation with a specific chemical capture method using an organomercuric compound []. This approach allowed for the extraction of volatile odorous thiols present in extremely low quantities. The extracted compounds were then analyzed using gas chromatography coupled with olfactometry, flame photometry, and mass spectrometry to confirm the presence of 3-mercapto-2-methylpropanol along with other thiols like 3-mercaptohexanol and 3-mercaptohexyl acetate [].
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